2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl benzoate
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Overview
Description
2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE typically involves multiple steps. One common route begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . This intermediate is further modified through reactions with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth by targeting folate synthesis enzymes .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring system and serves as a precursor in the synthesis of more complex molecules.
6-Acetyl-1,4-benzodioxane: Another related compound with similar structural features.
Uniqueness
What sets 2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H17N3O7 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-4-nitrophenyl] benzoate |
InChI |
InChI=1S/C23H17N3O7/c27-22(16-6-8-20-21(13-16)32-11-10-31-20)25-24-14-17-12-18(26(29)30)7-9-19(17)33-23(28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,25,27)/b24-14+ |
InChI Key |
RXUYCOWGSKUERO-ZVHZXABRSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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